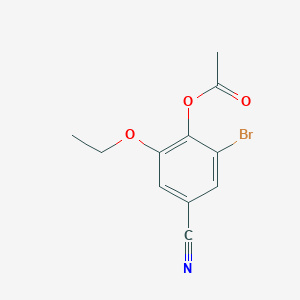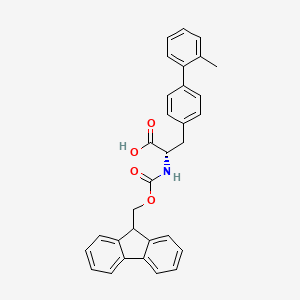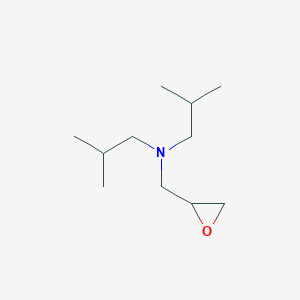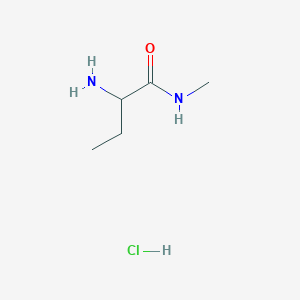
2-Methylisophthalaldehyde
Vue d'ensemble
Description
2-Methylisophthalaldehyde, also known as 2-Hydroxy-5-methylisophthalaldehyde, is a chemical compound with the molecular formula C9H8O3 and a molecular weight of 164.1580 . It is used in various chemical reactions and has been studied for its optical properties .
Synthesis Analysis
2-Methylisophthalaldehyde has been synthesized in various ways. For instance, it has been derived from o-phenylenediamine . In another study, strongly green fluorescent carbon dots (CQDs) were directly synthesized from 2,4-diaminophenylhydrazine and 2-hydroxy-5-methylisophthalaldehyde through a facile solvothermal method .Molecular Structure Analysis
The molecular structure of 2-Methylisophthalaldehyde has been confirmed by X-ray crystallography and spectroscopy (UV-vis, fluorescence, and IR) . The structure determination and DFT calculations for compounds confirmed their geometry in solution and in the solid phase .Chemical Reactions Analysis
2-Methylisophthalaldehyde participates in various chemical reactions. For example, it has been used in the synthesis of macrocyclic Schiff bases . It has also been used in the creation of fluorescent carbon dots .Physical And Chemical Properties Analysis
2-Methylisophthalaldehyde has a molecular weight of 164.1580 . More detailed physical and chemical properties such as melting point, boiling point, density, refractive index, and color are not available in the retrieved papers.Applications De Recherche Scientifique
Fluorescent-Colorimetric Chemosensor
2-Methylisophthalaldehyde derivatives like 2-hydroxy-5-methylisophthalaldehyde have been employed as chemosensors. Specifically, they are used for the dual detection of Zn2+ and Cu2+ ions with high sensitivity and application in live cell imaging. These chemosensors exhibit significant fluorescence intensity changes in the presence of these ions, making them valuable in environmental and biological studies (Mandal et al., 2019).
Macrocyclic Binucleating Ligand Complexes
The reaction of methylisophthalaldehyde with diamines in the presence of various metal salts leads to the formation of macrocyclic binucleating ligand complexes. These complexes have applications in materials science and coordination chemistry due to their unique structural features, which are confirmed through magnetic and spectral evidence (Pilkington & Robson, 1970).
Electroorganic Reactions
2-Methylisophthalaldehyde is involved in electroorganic reactions, such as the anodic oxidation of electron-rich naphthalenes. This process converts them into corresponding aldehydes or ketones, highlighting its role in organic synthesis and electrochemistry (Utley & Rozenberg, 2003).
Photochromism in Solid State
Alkylisophthalaldehydes, including 2-methylisophthalaldehyde, exhibit photochromism in the solid state. This characteristic is significant in the study of molecular structures and the process of photoenolisation, contributing to the understanding of photochemical reactions (Kumar & Venkatesan, 1991).
Catalysis in Organic Reactions
Compounds derived from 2-methylisophthalaldehyde have been used as catalysts in organic reactions. For instance, they are utilized in the Mizoroki–Heck C–C coupling reaction, demonstrating their importance in facilitating bond formations in organic chemistry (Khadir et al., 2016).
Safety and Hazards
Orientations Futures
Future research on 2-Methylisophthalaldehyde could focus on its potential applications in various fields. For instance, its use in the synthesis of fluorescent materials and its optical properties could be further explored . Additionally, more detailed studies on its physical and chemical properties, safety and hazards, and mechanism of action could provide valuable insights.
Propriétés
IUPAC Name |
2-methylbenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-7-8(5-10)3-2-4-9(7)6-11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHHDYGAXAVFIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylisophthalaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3269721.png)



![Ethyl 2,3,6-trimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B3269757.png)


![N,4-Dimethylbenzo[d]thiazol-2-amine](/img/structure/B3269776.png)


![2-Methoxy-5-[(propylamino)methyl]phenol](/img/structure/B3269806.png)


